4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide
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Overview
Description
4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as 4-methoxybenzenesulfonyl chloride and 4-(4-nitrophenyl)thiazole. These intermediates are then subjected to further reactions under controlled conditions to form the final product.
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Step 1: Preparation of 4-methoxybenzenesulfonyl chloride
- React 4-methoxybenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions.
- The reaction yields 4-methoxybenzenesulfonyl chloride.
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Step 2: Preparation of 4-(4-nitrophenyl)thiazole
- React 4-nitrobenzaldehyde with thioamide in the presence of a base such as potassium carbonate (K2CO3).
- The reaction proceeds through a cyclization process to form 4-(4-nitrophenyl)thiazole.
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Step 3: Coupling Reaction
- Combine 4-methoxybenzenesulfonyl chloride and 4-(4-nitrophenyl)thiazole in the presence of a base such as triethylamine (TEA).
- The reaction mixture is stirred at room temperature to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-formylbenzenesulfonyl-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide.
Reduction: Formation of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-aminophenyl)thiazol-2-yl)butanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in biochemical assays to investigate enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-methoxyphenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)butanamide
- 4-((4-chlorophenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide
Uniqueness
4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)butanamide is unique due to the presence of both methoxy and nitro functional groups, which confer distinct chemical reactivity and biological activity. The combination of these groups with the thiazole ring enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-29-16-8-10-17(11-9-16)31(27,28)12-2-3-19(24)22-20-21-18(13-30-20)14-4-6-15(7-5-14)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVXXHCDLHCAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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